molecular formula C11H9FN2 B3346616 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine CAS No. 1214339-11-3

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine

Cat. No.: B3346616
CAS No.: 1214339-11-3
M. Wt: 188.2 g/mol
InChI Key: JMAQURCLZBILHC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine is an organic compound belonging to the class of fluorinated pyridines This compound features a pyridine ring substituted with a fluorine atom at the second position, a methyl group at the third position, and another pyridine ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of fluorinating agents such as aluminum fluoride and copper(II) fluoride at high temperatures (450–500°C) to produce fluorinated pyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These processes typically involve the use of robust fluorinating agents and controlled reaction conditions to ensure high yields and purity. The choice of fluorinating agent and reaction conditions can vary depending on the specific pyridine derivative being synthesized.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom, a methyl group, and an additional pyridine ring makes this compound particularly interesting for research and industrial applications.

Properties

IUPAC Name

2-fluoro-3-methyl-5-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAQURCLZBILHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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